4-(2-Chloro-4-fluorophenyl)-2-methylbutan-2-ol
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Overview
Description
Compound “4-(2-Chloro-4-fluorophenyl)-2-methylbutan-2-ol” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Preparation Methods
The synthesis of compound “4-(2-Chloro-4-fluorophenyl)-2-methylbutan-2-ol” involves several steps and specific reaction conditions. The synthetic routes typically include:
Traditional Methods: These may involve the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method.
Advanced Methods: Recent advancements have introduced new processing technologies that enhance the performance of the compound.
Chemical Reactions Analysis
Compound “4-(2-Chloro-4-fluorophenyl)-2-methylbutan-2-ol” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen and oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen and reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Combination: This reaction involves the combination of two or more substances to form a single new substance.
Decomposition: This reaction involves the breakdown of a compound into simpler substances.
Scientific Research Applications
Compound “4-(2-Chloro-4-fluorophenyl)-2-methylbutan-2-ol” has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various chemical compounds and materials.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: It is explored for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of advanced materials and devices .
Mechanism of Action
The mechanism of action of compound “4-(2-Chloro-4-fluorophenyl)-2-methylbutan-2-ol” involves its interaction with specific molecular targets and pathways. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compound “4-(2-Chloro-4-fluorophenyl)-2-methylbutan-2-ol” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887) .
Uniqueness: The unique structural features and properties of compound “this compound” make it distinct from other similar compounds. Its specific interactions and applications set it apart in various scientific fields.
This detailed article provides an overview of compound “this compound”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2-methylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-11(2,14)6-5-8-3-4-9(13)7-10(8)12/h3-4,7,14H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQRDDXXJPEXRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=C(C=C1)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=C(C=C(C=C1)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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